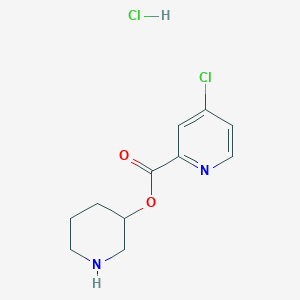![molecular formula C15H19NO2 B1397106 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-07-5](/img/structure/B1397106.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Descripción general
Descripción
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 . The IUPAC name for this compound is ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is 1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .Aplicaciones Científicas De Investigación
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Abstract : Research on biocompatible, degradable materials has led to the development of modified natural polymers. A new class of materials consisting of different hyaluronan derivatives shows promise for a range of clinical applications due to their varied biological properties. These materials are obtained by chemical modification of purified hyaluronan, involving partial or total esterification of the carboxyl groups of this natural polymer. The review discusses biocompatibility and characterization based on studies conducted on ethyl and benzyl hyaluronan esters. The type of esterification and extent of chemical esterification of hyaluronan significantly affect the biological properties of these materials, offering a range of polymers either favoring or inhibiting the adhesion of certain types of cell (Campoccia et al., 1998).
Propiedades
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBURFPRRPJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

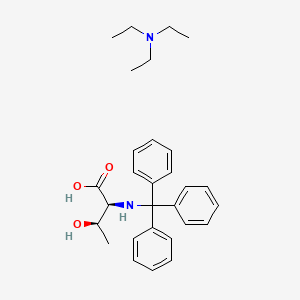
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
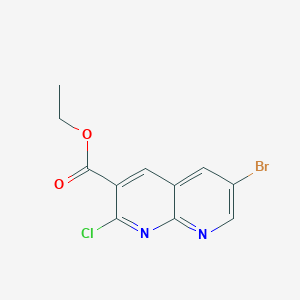
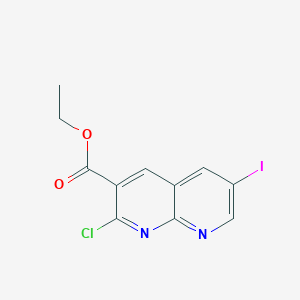

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
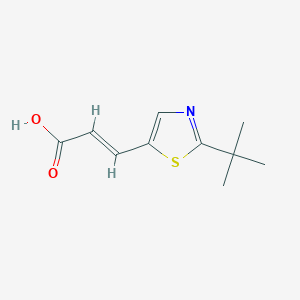
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)

![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)
